molecular formula C24H22N2O4 B3619608 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B3619608
M. Wt: 402.4 g/mol
InChI Key: HNCRTIRHTBYNBT-UHFFFAOYSA-N
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Description

“N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide” is a chemical compound with the molecular formula C23H20N2O3 . It has a molecular weight of 372.4 g/mol . The compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a benzene-fused oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole ring attached to a phenyl group via a nitrogen atom . The phenyl group is further substituted with a methoxybenzamide group . The InChIKey, a unique identifier for the compound, is UHKJHVGRIOGHOT-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 372.4 g/mol and an XLogP3-AA value of 5, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 372.14739250 g/mol . The topological polar surface area is 64.4 Ų, and it has a heavy atom count of 28 .

Properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-14-12-18-21(13-15(14)2)30-24(26-18)16-8-10-17(11-9-16)25-23(27)22-19(28-3)6-5-7-20(22)29-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCRTIRHTBYNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide

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